UDP-L-arabinose
UDP-L-arabinose
UDP-L-Arabinose, also known as UDP-beta-L-arap or UDP-b-L-arabinose, belongs to the class of organic compounds known as pyrimidine ribonucleoside diphosphates. These are pyrimidine ribonucleotides with diphosphate group linked to the ribose moiety. UDP-L-Arabinose is soluble (in water) and a moderately acidic compound (based on its pKa).
UDP-beta-L-arabinopyranose is a UDP-L-arabinose in which the arabinose has the arabinopyranose form with beta-configuration at the anomeric centre. It is a conjugate acid of an UDP-beta-L-arabinopyranose(2-).
UDP-beta-L-arabinopyranose is a UDP-L-arabinose in which the arabinose has the arabinopyranose form with beta-configuration at the anomeric centre. It is a conjugate acid of an UDP-beta-L-arabinopyranose(2-).
Brand Name:
Vulcanchem
CAS No.:
15839-78-8
VCID:
VC21073743
InChI:
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1
SMILES:
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O
Molecular Formula:
C14H22N2O16P2
Molecular Weight:
536.28 g/mol
UDP-L-arabinose
CAS No.: 15839-78-8
Cat. No.: VC21073743
Molecular Formula: C14H22N2O16P2
Molecular Weight: 536.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | UDP-L-Arabinose, also known as UDP-beta-L-arap or UDP-b-L-arabinose, belongs to the class of organic compounds known as pyrimidine ribonucleoside diphosphates. These are pyrimidine ribonucleotides with diphosphate group linked to the ribose moiety. UDP-L-Arabinose is soluble (in water) and a moderately acidic compound (based on its pKa). UDP-beta-L-arabinopyranose is a UDP-L-arabinose in which the arabinose has the arabinopyranose form with beta-configuration at the anomeric centre. It is a conjugate acid of an UDP-beta-L-arabinopyranose(2-). |
|---|---|
| CAS No. | 15839-78-8 |
| Molecular Formula | C14H22N2O16P2 |
| Molecular Weight | 536.28 g/mol |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
| Standard InChI | InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1 |
| Standard InChI Key | DQQDLYVHOTZLOR-IAZOVDBXSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
| SMILES | C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
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